(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Brand Name:
Vulcanchem
CAS No.:
492-30-8
VCID:
VC0017293
InChI:
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1
SMILES:
CC1(C(C(OC1=O)CO)O)O
Molecular Formula:
C6H10O5
Molecular Weight:
162.14 g/mol
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
CAS No.: 492-30-8
Reference Standards
VCID: VC0017293
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
CAS No. | 492-30-8 |
---|---|
Product Name | (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one |
Molecular Formula | C6H10O5 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
Standard InChI | InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1 |
Standard InChIKey | WJBVKNHJSHYNHO-ZMIZWQJLSA-N |
Isomeric SMILES | C[C@]1([C@@H]([C@H](OC1=O)CO)O)O |
SMILES | CC1(C(C(OC1=O)CO)O)O |
Canonical SMILES | CC1(C(C(OC1=O)CO)O)O |
Synonyms | 2-C-Methyl-D-ribonic Acid γ-Lactone; 2-C-Methyl-D-ribo-pentonic Acid γ-Lactone; NSC 19768; NSC 62382; α-D-Glucosaccharinic Acid γ-Lactone; |
PubChem Compound | 11805069 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume